
trans-2-Fluorocyclohexyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-Fluorocyclohexyl Chloroformate: is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a fluorine atom on the cyclohexyl ring, which imparts unique chemical properties. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and ability to introduce protective groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trans-2-Fluorocyclohexyl Chloroformate can be synthesized through the reaction of trans-2-fluorocyclohexanol with phosgene. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
trans-2-Fluorocyclohexanol+Phosgene→trans-2-Fluorocyclohexyl Chloroformate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosgenation processes. Safety measures are critical due to the toxic nature of phosgene. The process is typically carried out in a closed system with continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Trans-2-Fluorocyclohexyl Chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to neutralize the HCl byproduct.
Alcohols: Esterification reactions are carried out under mild conditions with an appropriate base.
Carboxylic Acids: Mixed anhydride formation requires the presence of a base to absorb the HCl generated.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Aplicaciones Científicas De Investigación
Trans-2-Fluorocyclohexyl Chloroformate has several applications in scientific research:
Chemistry: Used as a reagent for introducing protective groups in organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Potential use in drug development for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of trans-2-Fluorocyclohexyl Chloroformate involves nucleophilic substitution reactions. The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, esters, and anhydrides. The presence of the fluorine atom on the cyclohexyl ring can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
- Methyl Chloroformate
- Ethyl Chloroformate
- Benzyl Chloroformate
Comparison: Trans-2-Fluorocyclohexyl Chloroformate is unique due to the presence of the fluorine atom, which can enhance the stability and reactivity of the compound compared to its non-fluorinated counterparts. This fluorine substitution can also affect the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other chloroformates may not be as effective.
Propiedades
Fórmula molecular |
C14H20Cl2F2O4 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
(2-fluorocyclohexyl) carbonochloridate |
InChI |
InChI=1S/2C7H10ClFO2/c2*8-7(10)11-6-4-2-1-3-5(6)9/h2*5-6H,1-4H2 |
Clave InChI |
VEKXKZNOFXFGNH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)OC(=O)Cl)F.C1CCC(C(C1)OC(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



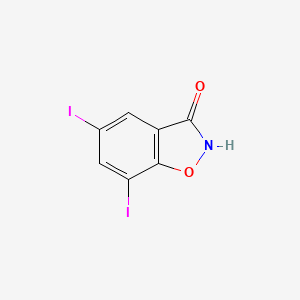


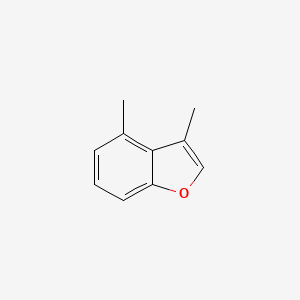
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)



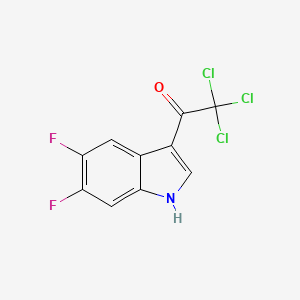
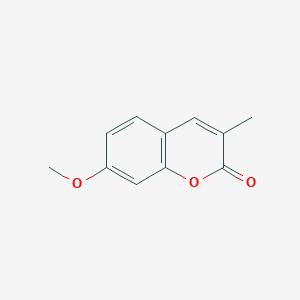

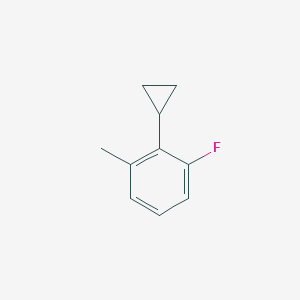
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
